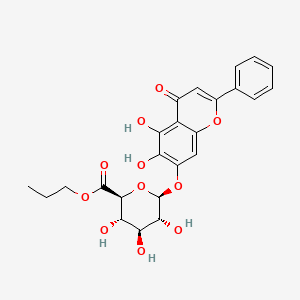
propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that belongs to the class of flavonoid glycosides This compound is characterized by its unique structure, which includes a chromenone moiety linked to a sugar unit through an ether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves the following steps:
-
Synthesis of the Chromenone Moiety: : The chromenone moiety can be synthesized through the condensation of a phenolic compound with an appropriate diketone under acidic conditions. This reaction forms the chromenone ring system with hydroxyl and keto functional groups.
-
Glycosylation: : The chromenone moiety is then glycosylated using a protected sugar derivative. The glycosylation reaction is usually carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond.
-
Deprotection and Esterification: : The protected sugar derivative is deprotected to reveal the hydroxyl groups. The final step involves esterification with propyl alcohol to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as column chromatography and recrystallization are commonly used to purify the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxyl groups in the compound can undergo oxidation to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The keto group in the chromenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, acetylation can be achieved using acetic anhydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, alkyl halides.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Acetylated or alkylated derivatives.
科学的研究の応用
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:
-
Medicinal Chemistry: : The compound’s antioxidant properties make it a potential candidate for developing drugs that combat oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
-
Biochemistry: : Its ability to interact with various enzymes and proteins makes it useful in studying enzyme kinetics and protein-ligand interactions.
-
Industrial Applications: : The compound’s unique structure and reactivity can be exploited in the synthesis of novel materials and chemical intermediates.
作用機序
The mechanism of action of propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Rutin: A glycoside of quercetin with additional sugar moieties.
Kaempferol: Another flavonoid with a similar chromenone structure.
Uniqueness
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific glycosidic linkage and the presence of a propyl ester group. These structural features confer distinct chemical reactivity and biological activity compared to other flavonoids.
特性
分子式 |
C24H24O11 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H24O11/c1-2-8-32-23(31)22-20(29)19(28)21(30)24(35-22)34-15-10-14-16(18(27)17(15)26)12(25)9-13(33-14)11-6-4-3-5-7-11/h3-7,9-10,19-22,24,26-30H,2,8H2,1H3/t19-,20-,21+,22-,24+/m0/s1 |
InChIキー |
RGDLJQGFLILSHP-QMDPOKHVSA-N |
異性体SMILES |
CCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
正規SMILES |
CCCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



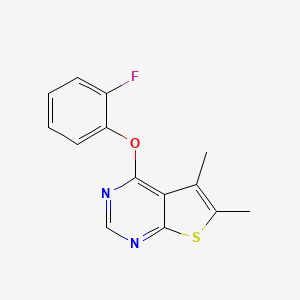
![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)

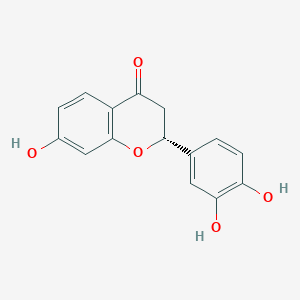
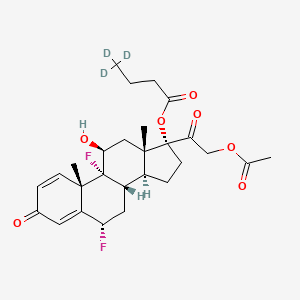
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)


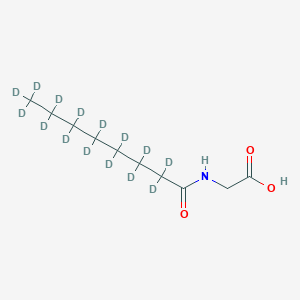

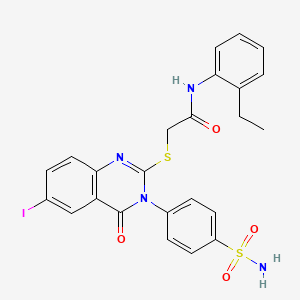
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
